1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxymethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Cyclopropylation: Addition of a cyclopropyl group.
Fluorination: Introduction of a fluorine atom.
Methoxymethoxylation: Addition of a methoxymethoxy group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Cyclopropylation might involve the use of cyclopropyl halides and a strong base. Fluorination can be done using fluorinating agents such as Selectfluor. Methoxymethoxylation typically involves the use of methoxymethyl chloride (MOM-Cl) and a base like triethylamine.
Industrial production methods would scale up these reactions, ensuring optimal yields and purity through controlled reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity to certain targets, while the cyclopropyl group can influence its overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene include:
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Lacks the cyclopropyl group, which may affect its reactivity and applications.
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene: Similar structure but without the cyclopropyl group, leading to different chemical properties.
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a cyclopropyl group, which can significantly alter its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H12BrFO2 |
---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
1-bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12BrFO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
DLTRUVNMQZTAOK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C(=C1)Br)C2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.